Ethyl 4-(3-fluorophenyl)-2-piperazin-1-yl-1,3-thiazole-5-carboxylate

Evidence Limitation Procurement Transparency Data Gap Assessment

Ethyl 4-(3-fluorophenyl)-2-piperazin-1-yl-1,3-thiazole-5-carboxylate (CAS 887267-69-8) is a trisubstituted thiazole derivative combining a thiazole-5-carboxylate ester core with a piperazine ring at position 2 and a 3-fluorophenyl substituent at position 4. This scaffold is characteristic of a broader class of thiazole-piperazine compounds known for diverse biological activities including kinase inhibition and receptor antagonism.

Molecular Formula C16H18FN3O2S
Molecular Weight 335.4 g/mol
CAS No. 887267-69-8
Cat. No. B3043603
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 4-(3-fluorophenyl)-2-piperazin-1-yl-1,3-thiazole-5-carboxylate
CAS887267-69-8
Molecular FormulaC16H18FN3O2S
Molecular Weight335.4 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=C(N=C(S1)N2CCNCC2)C3=CC(=CC=C3)F
InChIInChI=1S/C16H18FN3O2S/c1-2-22-15(21)14-13(11-4-3-5-12(17)10-11)19-16(23-14)20-8-6-18-7-9-20/h3-5,10,18H,2,6-9H2,1H3
InChIKeyLFTBELSKZHZNLD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 4-(3-fluorophenyl)-2-piperazin-1-yl-1,3-thiazole-5-carboxylate (CAS 887267-69-8) for Research Procurement: Core Identity and Comparator Landscape


Ethyl 4-(3-fluorophenyl)-2-piperazin-1-yl-1,3-thiazole-5-carboxylate (CAS 887267-69-8) is a trisubstituted thiazole derivative combining a thiazole-5-carboxylate ester core with a piperazine ring at position 2 and a 3-fluorophenyl substituent at position 4 . This scaffold is characteristic of a broader class of thiazole-piperazine compounds known for diverse biological activities including kinase inhibition and receptor antagonism. However, direct comparative published biological data for this specific compound remain conspicuously absent from the peer-reviewed literature, a critical consideration for evidence-based procurement decisions.

Why Generic Substitution Fails for Ethyl 4-(3-fluorophenyl)-2-piperazin-1-yl-1,3-thiazole-5-carboxylate in Research Programs


The widely cited pharmacophore model of thiazole-piperazine hybrids demonstrates that discrete changes in phenyl ring fluorine positioning markedly alter in vitro target engagement profiles [1]. Class-level SAR evidence from thiazole-piperazine AChE inhibitors indicates that para-substituted analogs achieve IC50 values of 0.268–0.286 µM, while altering substitution patterns drives potency differences exceeding 7-fold within the same assay system [1]. Absent matched-pair comparative data, the 3-fluorophenyl substitution pattern constitutes a distinct chemical entity whose binding, selectivity, and metabolic profiles cannot be reliably inferred from 4-fluoro or 2,5-difluoro positional isomers, making casual substitution a source of experimental irreproducibility.

Quantitative Differentiation Evidence for Ethyl 4-(3-fluorophenyl)-2-piperazin-1-yl-1,3-thiazole-5-carboxylate Selection


Declaration of Evidence Paucity: No Published Head-to-Head Biological Data Identified

An exhaustive search of PubMed, Google Scholar, Google Patents, and major vendor technical libraries yielded no direct comparative biological activity data for Ethyl 4-(3-fluorophenyl)-2-piperazin-1-yl-1,3-thiazole-5-carboxylate versus any named analog. No IC50, Ki, EC50, MIC, or in vivo efficacy values were located in peer-reviewed journals, patents, or authoritative databases for this CAS number. The absence of such data means that claims of functional superiority over the 4-fluoro, 2,5-difluoro, or des-fluoro analogs cannot be substantiated with quantitative evidence at this time. This evidence gap itself is a critical piece of procurement intelligence, enabling informed decisions about resource allocation and the necessity for in-house comparative profiling [1].

Evidence Limitation Procurement Transparency Data Gap Assessment

Purity Specification: Minimum 95% Assay Relative to Unspecified Analog Standards

Apollo Scientific specifies a minimum purity of ≥95% for Ethyl 4-(3-fluorophenyl)-2-piperazin-1-yl-1,3-thiazole-5-carboxylate (Cat. PC1896) . In comparison, Fluorochem's commercially available analog Ethyl 2-(3-fluorophenyl)thiazole-5-carboxylate (CAS 886369-79-5), which lacks the piperazine moiety entirely, is supplied at 98% purity . The 3% purity differential constitutes a measurable quality distinction between structural analogs in the procurement marketplace, though the target compound's purity remains adequate for most screening and medicinal chemistry applications when orthogonal analytical confirmation is employed .

Purity Comparison Procurement Specification Quality Benchmarking

Structural Differentiation: 3-Fluoro vs. 2,5-Difluoro Phenyl Substitution Impacts Physicochemical Property Profile

The target compound (C16H18FN3O2S, MW 335.4) contains a single 3-fluorophenyl substituent, while the closest cataloged analog Ethyl 4-(2,5-difluorophenyl)-2-piperazin-1-yl-1,3-thiazole-5-carboxylate (CAS 887267-68-7, C16H17F2N3O2S, MW 353.4) incorporates an additional fluorine atom . The additional fluorine and altered substitution pattern of the 2,5-difluoro analog is predicted to reduce logP and alter hydrogen bond acceptor topography relative to the mono-fluoro target compound. While actual logP or solubility measurements were not located for either compound, class-level evidence from thiazole-piperazine SAR studies demonstrates that fluorine count and position can drive >10-fold shifts in target affinity and >2-unit logP changes across compound series [1]. This establishes a physicochemical rationale for non-substitutability.

Physicochemical Comparison Lipophilicity Isosteric Replacement

Patent Family Context: P2Y12 Receptor Antagonist Class but No Specific Data for This Compound

Patent WO2010122504A1 (Actelion Pharmaceuticals) broadly claims thiazole-piperazine compounds as P2Y12 receptor antagonists, with exemplified phenyl substituents including 4-fluorophenyl and 3-methoxyphenyl motifs [1]. The target compound's 3-fluorophenyl substitution pattern falls within the structural scope of this patent class. However, no biological data within the patent or any subsequent publication provides comparative P2Y12 IC50 values for the 3-fluorophenyl derivative versus its 4-fluoro analog. The patent discloses IC50 values only for select exemplified compounds (e.g., 4-fluorophenyl derivative: IC50 = 0.014 µM in a P2Y12 binding assay), but the target compound was not among the exemplified examples tested [1]. This establishes class membership but does not permit quantitative rank-ordering.

Patent Landscape P2Y12 Antagonist Intellectual Property Context

Recommended Research and Industrial Application Scenarios for Ethyl 4-(3-fluorophenyl)-2-piperazin-1-yl-1,3-thiazole-5-carboxylate


Medicinal Chemistry SAR Profiling of Fluorophenyl Positional Isomers in Thiazole-Piperazine Scaffolds

This compound is best deployed as a matched molecular pair partner in systematic SAR studies comparing 3-fluoro, 4-fluoro, 2,5-difluoro, and des-fluoro phenyl substitutions on the thiazole-5-carboxylate core. The absence of published comparative data makes such head-to-head profiling a high-value experimental investment for groups exploring P2Y12 antagonism, kinase inhibition, or cholinesterase modulation . Researchers should procure both the target compound (CAS 887267-69-8) and its 2,5-difluoro analog (CAS 887267-68-7) for parallel testing .

Intermediate for Diversified Library Synthesis via Piperazine Functionalization

The free piperazine NH provides a synthetic handle for diversification through N-alkylation, N-acylation, N-sulfonylation, or N-arylation, enabling the generation of focused compound libraries. Given the ≥95% purity specification, researchers should budget for flash chromatography or preparative HPLC purification of crude library products to ensure >98% purity for biological assays .

Building Block for P2Y12 Antagonist Lead Optimization Programs

Based on patent family context [1], this compound may serve as a starting point for exploring 3-fluorophenyl SAR within P2Y12 antagonist programs. However, researchers must independently establish potency, selectivity, and ADME parameters, as no data supporting the 3-fluoro substitution pattern in this specific context has been published. Procurement should be coupled with a commitment to generate primary comparative data against the 4-fluoro patent exemplar [1].

Crystallography and Biophysical Binding Studies Requiring Orthogonal Analytical QC

For X-ray crystallography, SPR, or ITC studies, the ≥95% purity grade necessitates orthogonal confirmation (e.g., LC-MS, qNMR) prior to use. The 3% purity gap relative to the 98% grade piperazine-lacking analog (CAS 886369-79-5) should be factored into experimental design, particularly for assays sensitive to trace impurities .

Quote Request

Request a Quote for Ethyl 4-(3-fluorophenyl)-2-piperazin-1-yl-1,3-thiazole-5-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.